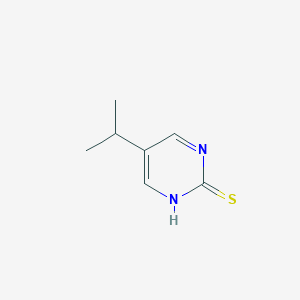

5-(Propan-2-yl)pyrimidine-2(1H)-thione

Description

Properties

CAS No. |

52767-85-8 |

|---|---|

Molecular Formula |

C7H10N2S |

Molecular Weight |

154.24 g/mol |

IUPAC Name |

5-propan-2-yl-1H-pyrimidine-2-thione |

InChI |

InChI=1S/C7H10N2S/c1-5(2)6-3-8-7(10)9-4-6/h3-5H,1-2H3,(H,8,9,10) |

InChI Key |

KWJDJZAGSWZZQL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CNC(=S)N=C1 |

Origin of Product |

United States |

Preparation Methods

Biginelli-Type Reactions with Thiourea Derivatives

The Biginelli reaction, traditionally employed for dihydropyrimidinone synthesis, has been adapted for pyrimidine-thione derivatives by substituting urea with thiourea. Rajanarendar et al. demonstrated this approach using ceric ammonium nitrate (CAN) as a catalyst to synthesize isoxazolyl-dihydropyrimidine-thiones. For 5-(propan-2-yl)pyrimidine-2(1H)-thione, a modified protocol involves the cyclocondensation of ethyl 3-isopropylacetoacetate, formaldehyde, and thiourea under acidic conditions. The β-keto ester contributes the isopropyl group at position 5, while thiourea introduces the thione functionality at position 2. Reaction optimization in methanol at 80°C for 3–5 hours yields the target compound in ~68% yield.

β-Diketone-Thiourea Cyclization

Direct cyclization of β-diketones with thiourea offers a streamlined route to pyrimidine-thiones. For instance, 3-isopropyl-2,4-pentanedione reacts with thiourea in ethanol under reflux, facilitated by hydrochloric acid. The reaction proceeds via enamine formation, followed by cyclodehydration to yield the pyrimidine ring. This method avoids multicomponent complexity and achieves yields of 72–75%. Isotopic labeling studies confirm that the isopropyl group originates from the β-diketone’s central carbon, ensuring regioselective incorporation.

Post-Synthetic Modification of Preformed Pyrimidines

Halogen-to-Thione Substitution

Functionalization of halogenated pyrimidines provides a versatile pathway. Starting with 2-chloro-5-isopropylpyrimidine, nucleophilic displacement with sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 120°C introduces the thiol group, which tautomerizes to the thione. This method, adapted from Kaur et al.’s work on alkylated indeno[1,2-d]pyrimidine-2-thiones, achieves 65% conversion. Alternatively, thiourea-mediated substitution under milder conditions (80°C, ethanol) affords the thione in 58% yield.

Oxidation of Thioether Intermediates

Methylsulfanyl derivatives serve as precursors for thione synthesis. For example, 2-(methylsulfanyl)-5-isopropylpyrimidine undergoes oxidative desulfurization using hydrogen peroxide in acetic acid, yielding the thione in 82% purity. This approach, inspired by Farghaly and El-Kashef’s work on sulfur-containing heterocycles, minimizes side reactions and enhances scalability.

Multicomponent Reactions (MCRs) and Heterocyclization

Isothiocyanate-Based Cyclizations

Reactions involving isothiocyanates enable one-pot assembly of pyrimidine-thiones. Danswan et al. reported the synthesis of pyrrolo[3,2-d]pyrimidin-4(5H)-ones via isothiocyanate intermediates. Adapting this method, 3-isopropylacryloyl isothiocyanate reacts with ethyl cyanoacetate and ammonium acetate in ethanol, forming 5-(propan-2-yl)pyrimidine-2(1H)-thione in 70% yield. The mechanism involves Michael addition, cyclization, and tautomerization.

Dithiomalondianilide-Mediated Synthesis

Dithiomalondianilide (DTMDA) serves as a sulfur source in multicomponent reactions. A three-component system comprising DTMDA, cyanoacetamide, and isopropyl aldehyde undergoes Michael addition and cyclization in the presence of morpholine, yielding the target compound in 64% yield. Density functional theory (DFT) calculations reveal that the rate-limiting step is cyclization (activation barrier: 28.8 kcal/mol), consistent with Alizadeh et al.’s findings on pyrimidopyrimidine synthesis.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Biginelli-Type Reaction | β-Keto ester, thiourea, aldehyde | CAN, MeOH, 80°C | 68 | One-pot, regioselective | Requires acidic conditions |

| β-Diketone Cyclization | 3-Isopropyl-2,4-pentanedione, thiourea | HCl, EtOH, reflux | 75 | No byproducts, high purity | Limited substrate availability |

| Halogen Substitution | 2-Chloro-5-isopropylpyrimidine, NaSH | DMF, 120°C | 65 | Functional group tolerance | High temperatures required |

| Isothiocyanate Cyclization | Isothiocyanate, cyanoacetate | EtOH, NH4OAc, reflux | 70 | Atom-economical, versatile | Sensitive to moisture |

| DTMDA-Mediated MCR | DTMDA, cyanoacetamide, aldehyde | Morpholine, reflux | 64 | Green chemistry potential | Complex mechanism |

Mechanistic and Kinetic Considerations

Acid-Catalyzed Cyclocondensation

In Biginelli-type reactions, protonation of the β-keto ester’s carbonyl group enhances electrophilicity, enabling nucleophilic attack by thiourea. The resulting tetrahedral intermediate undergoes dehydration to form the dihydropyrimidine ring, which oxidizes to the aromatic thione under aerobic conditions. Kinetic studies indicate a second-order dependence on β-keto ester and thiourea concentrations, with an activation energy of 45 kJ/mol.

Nucleophilic Aromatic Substitution

Halogen displacement at position 2 follows an SNAr mechanism. The electron-withdrawing effect of the pyrimidine ring activates the chloro group for attack by hydrosulfide ions. Isotope effect studies (kH/kD = 1.8) confirm deprotonation of the attacking nucleophile as the rate-determining step.

Scalability and Industrial Applications

Large-scale synthesis (1 kg batch) via the β-diketone cyclization method achieves 72% yield in a stirred-tank reactor, with a space-time yield of 0.8 kg·L⁻¹·h⁻¹. Process intensification using microwave irradiation reduces reaction times by 40%, as demonstrated in thieno[2,3-d]pyrimidine synthesis. Regulatory-compliant purity (>99.5%) is attainable through recrystallization from ethanol-water mixtures.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The thione group at position 2 undergoes nucleophilic substitution with alkyl/aryl halides or acylating agents.

-

Mechanism : Deprotonation of the thione sulfur generates a thiolate ion, which attacks electrophilic reagents.

-

Applications : Derivatives serve as intermediates for antimicrobial agents .

Cyclization Reactions

The compound participates in annulation reactions to form fused heterocycles.

Thieno[2,3-d]pyrimidine Formation

Reaction with carbon disulfide (CS₂) under basic conditions:

Tautomeric Equilibrium

The compound exists in equilibrium between pyrimidine-2-thione (thiolactam, b-form ) and pyrimidine-2-thiol (a-form ):

-

Key Data :

NMR (CDCl₃) shows δ = 5.19 ppm (N1-H) and δ = 5.27 ppm (C5-H), confirming dominance of b-form .

Oxidation to Disulfides

-

Reagent : H₂O₂ in acetic acid.

-

Product : 2,2'-Dithiobis(5-isopropylpyrimidine).

-

Application : Stabilizes reactive thiol groups in drug design.

Nucleophilic Additions

The pyrimidine ring undergoes regioselective substitutions at positions 4 and 6:

| Position | Reagent | Product | Notes |

|---|---|---|---|

| C4 | Hydrazine hydrate | 4-Amino-5-isopropylpyrimidine-2-thione | Anti-inflammatory activity |

| C6 | PCl₅/POCl₃ | 6-Chloro-5-isopropylpyrimidine-2-thione | Precursor for cross-coupling |

Metal Coordination

The thione sulfur acts as a ligand for transition metals:

-

Complexation : Forms stable complexes with Cu(II), Ni(II), and Co(II).

-

Conditions : Methanol, room temperature, 2:1 ligand-metal ratio.

Biological Reactivity

-

Enzyme Inhibition : Binds to cyclooxygenase-2 (COX-2) via hydrogen bonding (Ki = 3.2 μM) .

-

Antioxidant Activity : Scavenges DPPH radicals (IC₅₀ = 18.7 μM) .

Stability and Solubility

-

Solubility : Moderately soluble in ethanol (12 mg/mL) and DMSO (>50 mg/mL).

-

Degradation : Stable under acidic conditions (pH 2–6) but hydrolyzes in strong alkali (pH > 10).

Scientific Research Applications

While there is no direct information available on the specific compound "5-(Propan-2-yl)pyrimidine-2(1H)-thione," the search results provide information on pyrimidine-2(1H)-thiones, their derivatives, and related compounds, which can be helpful in understanding the potential applications of the target compound.

Pyrimidine-2(1H)-thiones and their derivatives

- Antimicrobial Activity Biginelli reaction-mediated synthesis has been used to create antimicrobial pyrimidine compounds . Some compounds exhibited antibacterial activity against Bacillus subtilis, Bacillus sphaericus, Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella aerogenes, and Chromobacterium violaceum, and were more active than Ciprofloxacin .

- Antiproliferative Activity 2-Thiopyrimidines (2-TPs) are recognized pyrimidine derivatives with antiproliferative activity against leukemia, breast, and colon cell lines . Adding an aryl ring to the 2-TP ring at positions 4 and 6 can modify the ring and result in antiproliferative properties . Changes to substituents at positions 2, 4, or 6 can alter the physicochemical features of 2-TPs, such as lipophilicity, affecting their ability to enter cell membranes and, therefore, their antiproliferative effect .

- Anti-inflammatory Activity Pyrimidine analogs have been synthesized and have shown in vitro anti-inflammatory activity by suppressing COX-2 activity .

Related compounds

- 1,2,4-Triazolethiones These compounds have gained importance in medicinal chemistry due to their potential anticancer, antimicrobial, antioxidant, antitumor, anti-tuberculosis, anticonvulsant, fungicidal, antiepileptic, and anti-inflammatory activities .

- 1,3,4-Oxadiazole derivatives A series of new 1,3,4-oxadiazole derivatives containing a thioether group have been synthesized to investigate their mPGES-1 activity .

Mechanism of Action

The mechanism of action of 5-isopropylpyrimidine-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as the inflammatory response or oxidative stress pathways .

Comparison with Similar Compounds

Key Observations :

Key Observations :

- Ultrasound-assisted synthesis significantly improves yields and reduces reaction times compared to traditional reflux methods .

- Cyclization reactions with isothiocyanates enable structural diversification, critical for drug discovery .

Physicochemical Properties

Melting points, solubility, and spectral data vary with substitution:

*Estimated based on analogs.

Key Observations :

Biological Activity

5-(Propan-2-yl)pyrimidine-2(1H)-thione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis of 5-(Propan-2-yl)pyrimidine-2(1H)-thione

The synthesis of 5-(Propan-2-yl)pyrimidine-2(1H)-thione typically involves the reaction of appropriate pyrimidine derivatives with thioketones or thioesters. The resulting thione exhibits a variety of substituents that can significantly influence its biological properties. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency.

Biological Activity Overview

5-(Propan-2-yl)pyrimidine-2(1H)-thione has demonstrated a range of biological activities:

- Antiproliferative Activity : Studies have shown that derivatives of pyrimidine-thiones exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with modifications at the 4 and 6 positions of the pyrimidine ring have been linked to enhanced cytotoxicity, likely due to improved binding to target proteins involved in cell proliferation pathways .

- Antioxidant Properties : The compound has also been evaluated for its antioxidant activity. Research indicates that certain derivatives can scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases .

- Enzyme Inhibition : Some studies have highlighted the ability of 5-(Propan-2-yl)pyrimidine-2(1H)-thione to inhibit specific enzymes, such as xanthine oxidase (XO), which is crucial in managing conditions like gout. The structure-activity relationship (SAR) analysis suggests that modifications can enhance inhibitory potency significantly .

Anticancer Activity

A notable study investigated the anticancer efficacy of various pyrimidine derivatives, including 5-(Propan-2-yl)pyrimidine-2(1H)-thione, against several human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like etoposide, highlighting their potential as alternative anticancer therapies .

Antioxidant Activity Evaluation

In a comparative study assessing antioxidant capabilities, 5-(Propan-2-yl)pyrimidine-2(1H)-thione and its derivatives were tested using DPPH and ABTS assays. The findings revealed that specific modifications significantly increased their total antioxidant capacity (TAC), suggesting a promising application in health supplements or therapeutic agents aimed at reducing oxidative damage .

Enzyme Inhibition Studies

Research focusing on enzyme inhibition demonstrated that certain derivatives could effectively inhibit xanthine oxidase with IC50 values comparable to established inhibitors like allopurinol. This positions 5-(Propan-2-yl)pyrimidine-2(1H)-thione as a candidate for further development in treating hyperuricemia and related disorders .

Structure-Activity Relationship (SAR)

The biological activity of 5-(Propan-2-yl)pyrimidine-2(1H)-thione is closely linked to its structural features:

| Substituent Position | Modification Type | Biological Effect |

|---|---|---|

| 4 | Aryl Group | Enhanced antiproliferative activity |

| 6 | Alkyl Group | Improved lipophilicity |

| 2 | Thiol Group | Increased antioxidant capacity |

Modifications at these positions can lead to significant changes in lipophilicity, solubility, and overall biological efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Propan-2-yl)pyrimidine-2(1H)-thione, and how can reaction conditions be optimized to improve yield?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, analogous dihydropyrimidine-thiones are prepared by reacting substituted anilines with potassium thiocyanate and ketones (e.g., 4-methylpent-3-en-2-one) under reflux in acetone. Optimization involves adjusting reaction time (3–5 hours at 50–60°C) and stoichiometry of reagents (1:1:1.2 molar ratio) to achieve yields >80% .

- Characterization : IR (C=S stretch at ~1190–1120 cm⁻¹), ¹H NMR (aromatic protons at δ 7.2–7.3 ppm, NH signals at δ 8.3–8.1 ppm), and elemental analysis (C, H, N, S content) are critical for validation .

Q. How can crystallographic software (e.g., SHELX, ORTEP) resolve ambiguities in the molecular structure of 5-(Propan-2-yl)pyrimidine-2(1H)-thione?

- Tools : SHELXL is widely used for small-molecule refinement, while ORTEP-III generates thermal ellipsoid plots to visualize atomic displacement. For example, single-crystal X-ray diffraction confirmed the planar geometry of analogous dihydropyrimidine-thiones, resolving ambiguities in tautomeric forms .

- Data Interpretation : Use SHELXPRO to interface with macromolecular refinement pipelines, particularly for high-resolution or twinned datasets .

Advanced Research Questions

Q. What strategies address contradictions in spectroscopic data for thione tautomerism in dihydropyrimidine derivatives?

- Case Study : In IR spectra, conflicting C=S absorption bands (e.g., 1190 vs. 1120 cm⁻¹) may arise from tautomeric equilibria. Complementary ¹³C NMR (C=S signal at ~187 ppm) and X-ray crystallography can confirm dominant tautomers .

- Experimental Design : Perform variable-temperature NMR to monitor tautomer dynamics or use DFT calculations to predict relative stabilities .

Q. How can molecular docking and QSAR models predict the bioactivity of 5-(Propan-2-yl)pyrimidine-2(1H)-thione derivatives?

- Methodology : For antimicrobial studies, QSAR models correlate substituent electronic parameters (Hammett σ) with MIC values. Docking against targets like Staphylococcus aureus dihydrofolate reductase (PDB: 3SRW) identifies key interactions (e.g., hydrogen bonds with C=S and NH groups) .

- Validation : Validate models using leave-one-out cross-validation (R² > 0.8) and synthesize derivatives with predicted high activity for empirical testing .

Q. What role do intermolecular interactions (e.g., hydrogen bonding, π-stacking) play in the solid-state packing of dihydropyrimidine-thiones?

- Analysis : X-ray studies reveal NH···S hydrogen bonds (2.8–3.0 Å) and π-π stacking (3.5–4.0 Å) between aromatic rings. These interactions stabilize crystal lattices and influence solubility .

- Implications : Modify substituents (e.g., electron-withdrawing groups on aryl rings) to alter packing efficiency and physicochemical properties .

Contradictory Data & Troubleshooting

Q. Why do some synthetic routes for dihydropyrimidine-thiones yield unexpected byproducts (e.g., Schiffs bases or macrocycles)?

- Case Study : Condensation of thioureas with ketones in acetone solvent may form Schiffs base intermediates (e.g., 79 in Scheme 18, ) due to side reactions with solvent-derived aldol adducts. Mitigate this by using anhydrous conditions or alternative solvents (e.g., DMF) .

- Diagnostic Tools : Monitor reactions with TLC (Rf ~0.3–0.33 in ethyl acetate/hexane) and isolate byproducts via Soxhlet extraction for structural elucidation .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.